molecular formula C22H25NO4 B12815567 N-Fmoc-N-methyl-L-norleucine

N-Fmoc-N-methyl-L-norleucine

Cat. No.: B12815567
M. Wt: 367.4 g/mol
InChI Key: RZZXDYZWHUAOEK-UHFFFAOYSA-N
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Description

Significance of N-Methylated Amino Acids in Peptide Science

The incorporation of N-methylated amino acids into peptide chains is a key strategy for enhancing the therapeutic potential of peptide-based drugs. scielo.org.mxresearchgate.net N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, confers several advantageous properties. rsc.orgnih.gov This modification can improve pharmacokinetic properties by increasing metabolic stability against enzymatic degradation. scielo.org.mxresearchgate.net

Overview of N-Fmoc-N-methyl-L-norleucine in Peptide Synthesis and Modification

This compound serves as a fundamental building block in the chemical synthesis of modified peptides, most notably through Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com The Fmoc group at the N-terminus provides a temporary shield for the amino group, preventing unwanted reactions during the coupling of subsequent amino acids in the sequence. chemimpex.comchemimpex.com This protecting group is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, allowing for the sequential elongation of the peptide chain. researchgate.net

The use of this compound allows for the precise insertion of an N-methylated, non-polar norleucine residue at specific positions within a peptide sequence. chemimpex.com Norleucine itself is an isomer of leucine (B10760876) and is considered a non-natural amino acid, meaning it is not one of the 20 common proteinogenic amino acids. Its linear, unbranched four-carbon side chain can probe hydrophobic binding pockets in target proteins. biosynth.com The combination of N-methylation and the norleucine side chain makes this compound a versatile tool for creating peptides with enhanced stability, conformational control, and tailored biological activity. chemimpex.comscielo.org.mx

Academic Research Trajectories and Objectives for this compound

Academic and industrial research utilizes this compound to pursue several key objectives in drug discovery and biotechnology. chemimpex.comnih.gov A primary focus is the design and synthesis of novel peptide-based therapeutics with improved drug-like properties. chemimpex.comscielo.org.mx Researchers incorporate this compound to enhance the stability and bioactivity of peptides targeting a range of diseases. chemimpex.com

One significant area of investigation involves the development of inhibitors for protein-protein interactions. scielo.org.mx For example, research has explored the use of N-methylated amino acids in peptides designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a process associated with Alzheimer's disease. scielo.org.mx The introduction of N-methyl groups can disrupt the hydrogen bonding patterns that lead to fibril formation. scielo.org.mx

Further research trajectories include:

Protein Engineering: Modifying proteins with this compound helps in exploring structure-function relationships and developing new protein therapeutics. chemimpex.com

Bioconjugation: The compound is used in techniques to attach peptides to other biomolecules, which is vital for creating targeted drug delivery systems. chemimpex.com

Analytical Chemistry: It is employed in methods to study the stability and interaction dynamics of peptides, providing critical insights for research and industrial applications. chemimpex.comchemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXDYZWHUAOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Fmoc N Methyl L Norleucine and Its Peptide Conjugates

Established Synthetic Routes for N-Fmoc-N-methyl-α-Amino Acids

The preparation of N-Fmoc-N-methyl-α-amino acids like N-Fmoc-N-methyl-L-norleucine is a multi-step process that requires careful selection of protecting groups and reaction conditions to ensure high yield and chiral purity.

Strategies for the N-Methylation of α-Amino Acid Precursors

Several methods exist for the N-methylation of α-amino acid precursors. One common approach involves the formation of a 5-oxazolidinone (B12669149) intermediate from the corresponding Fmoc-amino acid. acs.orgscispace.com This heterocyclic derivative can then undergo reductive opening using a Lewis acid catalyst to yield the desired N-methylated amino acid. acs.org This method is considered efficient and more environmentally benign. acs.org

Another widely used strategy is the Biron-Kessler method, which can be performed in solid-phase synthesis. researchgate.net This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the remaining amine proton, making it susceptible to methylation by reagents like dimethyl sulfate (B86663) or methyl iodide. researchgate.netnih.gov The o-NBS group can then be removed to yield the N-methylated amine. researchgate.net

The use of diazomethane (B1218177) to methylate N-nosyl-α-amino acid benzhydryl esters is another effective route. nih.govresearchgate.net This method is noted for its efficiency and for preserving the chiral integrity of the amino acid precursors. nih.govresearchgate.net Trimethylsilyldiazomethane has been presented as a safer alternative to the more toxic and explosive diazomethane for the chemoselective methylation of the carboxyl function of N-nosyl-α-amino acids. researchgate.net

N-Methylation StrategyKey ReagentsAdvantages
5-Oxazolidinone Intermediate Fmoc-amino acid, paraformaldehyde, p-toluenesulphonic acid, Lewis acidEfficient, environmentally benign, short reaction times. acs.orgscispace.comresearchgate.net
Biron-Kessler Method 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), dimethyl sulfate or methyl iodideEffective for solid-phase synthesis. researchgate.netnih.gov
Diazomethane Methylation N-nosyl-α-amino acid benzhydryl esters, diazomethaneHighly efficient, maintains chiral integrity. nih.govresearchgate.net
Trimethylsilyldiazomethane N-nosyl-α-amino acids, trimethylsilyldiazomethaneSafer alternative to diazomethane. researchgate.net

Role of Carboxyl Protecting Groups in this compound Synthesis

The temporary protection of the carboxyl group is a crucial step in the synthesis of this compound to prevent unwanted side reactions. The benzhydryl group is a notable example of a carboxyl protecting group used in this context. nih.govresearchgate.net It offers stability during the methylation step and can be selectively removed under mild conditions. nih.govresearchgate.net

Another effective approach for temporary carboxyl protection is the use of a 2-chlorotrityl chloride (2-CTC) resin in solid-phase synthesis. researchgate.netnih.govresearchgate.net This strategy allows for the protection of the carboxylic acid while the N-methylation is carried out on the solid support. researchgate.netnih.gov The use of the 2-CTC resin as a temporary and reusable protecting group has been demonstrated to be a facile method for synthesizing Fmoc-N-Me-AA-OH. researchgate.net

Carboxyl Protecting GroupSynthetic PhaseKey Features
Benzhydryl Group Solution-phaseStable to methylation, selective deprotection under mild conditions. nih.govresearchgate.net
2-Chlorotrityl Chloride (2-CTC) Resin Solid-phaseAllows for temporary protection during on-resin N-methylation, can be reusable. researchgate.netnih.govresearchgate.net

Maintaining Chiral Integrity during N-Methylation and Derivatization

Preserving the stereochemistry of the α-carbon is paramount during the synthesis of this compound. The choice of synthetic route and reaction conditions plays a significant role in preventing racemization. For instance, the method involving the methylation of N-nosyl-α-amino acid benzhydryl esters with diazomethane has been shown to maintain the chiral integrity of the amino acid precursors. nih.govresearchgate.net

The use of 5-oxazolidinones is also designed to be a mild route that avoids racemization of the α-center. google.com The conditions for both the formation and the reductive cleavage of the oxazolidinone ring are optimized to be chemoselective and to preserve the chirality of the final N-methylated product. google.com Difficulties in cleaving methyl esters, which can cause racemization, are a known issue in peptide synthesis, making the choice of a suitable, easily cleavable carboxyl protecting group essential. researchgate.net

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the increased steric hindrance of the N-methyl group.

Optimization of Coupling Efficiencies for N-Methylated Norleucine Residues

The steric hindrance of the N-methyl group in this compound makes the subsequent coupling of the next amino acid residue more difficult. peptide.comuni-tuebingen.de To achieve high yields, special coupling conditions are often required.

Several strategies have been developed to optimize the coupling efficiency of N-methylated residues. The use of powerful coupling reagents is crucial. While HBTU and HCTU may be less effective, HATU has been utilized with success for coupling N-methyl amino acids. peptide.com Other effective coupling reagents include PyBroP, PyAOP, and BOP-Cl. peptide.com

Monitoring the completion of the coupling reaction is also important. Traditional ninhydrin (B49086) tests are not reliable for secondary amines like N-methylated amino acids. Instead, the bromophenol blue test can be used to monitor the reaction progress. peptide.com If coupling is incomplete, a second coupling step may be necessary. peptide.com The choice of solvent can also play a role, with comparisons made between dichloromethane (B109758) (DCM) and dimethylformamide (DMF).

Coupling ReagentEfficacy with N-Methylated Residues
HATU Successful. peptide.com
HBTU/HCTU Less effective. peptide.com
PyBroP Employed for N-methyl amino acid coupling. peptide.com
PyAOP Employed for N-methyl amino acid coupling. peptide.com
BOP-Cl Employed for N-methyl amino acid coupling. peptide.com

Addressing Challenges in SPPS with this compound

The solid-phase peptide synthesis (SPPS) of peptides containing N-Fmoc-N-methyl-L-norleucinen presents distinct challenges, primarily due to the steric hindrance imparted by the N-methyl group. This steric bulk can lead to "difficult sequences," characterized by incomplete reactions, aggregation of the growing peptide chain, and various side reactions. cem.comresearchgate.netnih.gov

"Difficult Sequences" and Aggregation Mitigation:

The presence of N-methylated residues can disrupt the solvation of the peptide chain on the solid support, leading to intra- and intermolecular aggregation. biotage.co.jpacs.org This aggregation can physically block reactive sites, hindering both the coupling of subsequent amino acids and the removal of the Fmoc protecting group. sigmaaldrich.comluxembourg-bio.com Peptides with a high content of N-methylated amino acids are particularly prone to these issues. nih.gov

Several strategies have been developed to mitigate these problems:

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can help to disrupt secondary structures and improve solvation. sigmaaldrich.com

Modified Solvents: Using solvent mixtures such as DCM/DMF/NMP with additives like Triton X-100 and ethylene (B1197577) carbonate at elevated temperatures can enhance the solubility of the aggregating peptide chain. sigmaaldrich.com

Backbone Protection: The incorporation of backbone-protecting groups, such as Dmb or Hmb, on a nearby glycine (B1666218) residue can effectively disrupt aggregation. sigmaaldrich.com Pseudoproline dipeptides are another effective tool to break up secondary structures during synthesis. sigmaaldrich.compeptide.com

Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, driving them to completion even in sterically hindered contexts and minimizing aggregation-related problems. cem.comspringernature.com

ChallengeMitigation StrategyDescription
Peptide Aggregation Use of chaotropic salts (e.g., LiCl, KSCN)Disrupts secondary structures and improves peptide chain solvation. sigmaaldrich.com
Modified solvent systems (e.g., DCM/DMF/NMP with additives)Enhances the solubility of the growing peptide on the solid support. sigmaaldrich.com
Incorporation of backbone-protecting groups (Dmb, Hmb)Introduction of bulky groups on nearby residues to prevent aggregation. sigmaaldrich.com
Use of pseudoproline dipeptidesTemporarily introduces a "kink" in the peptide backbone to disrupt secondary structure formation. sigmaaldrich.compeptide.com
Microwave-assisted SPPSUtilizes microwave energy to accelerate difficult couplings and reduce aggregation. cem.comspringernature.com
Incomplete Coupling Use of potent coupling reagents (e.g., HATU, PyAOP, PyBOP)Employs highly reactive reagents to overcome the steric hindrance of the N-methyl group. nih.gov
Double couplingRepeating the coupling step to ensure complete reaction. luxembourg-bio.com
Side Reactions Optimized cleavage conditionsCareful control of TFA cleavage time to minimize fragmentation and other side reactions. nih.gov
Use of specific protecting groupsEmploying protecting groups that are stable under coupling conditions but can be removed without causing side reactions. nih.gov

Side Reaction Management:

The synthesis of peptides containing this compound is also susceptible to several side reactions.

Diketopiperazine (DKP) Formation: This is a significant issue, especially when an N-methylated amino acid is the second residue in the peptide chain. The free N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and termination of the chain. nih.govsci-hub.se

Aspartimide Formation: If an aspartate residue is present in the sequence, it can undergo a base-catalyzed side reaction to form a stable five-membered ring (aspartimide), which can lead to epimerization and the formation of β-peptides. iris-biotech.de

Fragmentation: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), fragmentation can occur, particularly between consecutive N-methylated amino acids. nih.gov The duration of TFA treatment is a critical factor influencing the extent of this side reaction. nih.gov

Solution-Phase Synthesis Techniques for this compound Containing Peptide Fragments

While SPPS is widely used, solution-phase peptide synthesis (SPPS) offers advantages for the production of shorter peptide fragments and for scaling up production. sci-hub.sescielo.org.mx However, solution-phase methods also face challenges related to the steric hindrance of N-methylated amino acids and potential solubility issues of protected peptide intermediates. sci-hub.se

Recent advancements in solution-phase techniques have aimed to address these difficulties. One notable development is the use of isostearyl-mixed anhydride (B1165640) coupling in conjunction with a silyl (B83357) ester protecting group for the C-terminus. acs.org This method facilitates the efficient coupling of sterically hindered N-methyl amino acids. acs.org The silyl ester protection is stable during peptide synthesis and can be selectively removed, also helping to suppress diketopiperazine formation. acs.org

Conformational Dynamics and Structural Impact of N Methylation in Peptide Systems

Influence of N-Methylation on Peptide Backbone Flexibility and Conformation

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, an alteration that has two primary consequences. Firstly, it introduces steric hindrance that restricts the range of accessible backbone dihedral angles (phi, φ, and psi, ψ). This often disfavors conformations such as the α-helical region of the Ramachandran plot. nih.govbham.ac.uk Secondly, it eliminates the amide proton, which is a critical hydrogen-bond donor. researchgate.netmdpi.com This loss prevents the formation of intramolecular hydrogen bonds that stabilize canonical secondary structures. mdpi.com Consequently, while N-methylation can decrease local flexibility by restricting Ramachandran space, it can increase global flexibility by preventing the peptide from locking into a single, rigid, hydrogen-bond-stabilized conformation. researchgate.net This dual effect allows N-methylated peptides to explore unique conformational states that are inaccessible to their non-methylated counterparts. nih.gov

A hallmark of N-methylation is its significant influence on the conformational equilibrium of the amide bond. In standard peptides, the trans conformation of the amide bond (where the Cα atoms of adjacent residues are on opposite sides of the bond) is overwhelmingly favored, with an energy barrier to rotation that is prohibitively high. N-methylation lowers the energy difference between the cis and trans rotamers. nih.gov This reduction in the energy barrier facilitates cis/trans isomerization, leading to a significant population of the cis conformer at equilibrium. plos.orgrsc.org The presence of both isomers can result in conformational heterogeneity, which can be observed using techniques like NMR spectroscopy. researchgate.net In some cases, particularly within homochiral peptide sequences, N-methylation can lead to a strong preference for a βVI-turn, a structure that is defined by a cis amide bond. researchgate.net The ratio of cis to trans isomers is sensitive to factors such as the nature of the adjacent amino acid side chains and the polarity of the solvent. rsc.org

Table 1: Impact of N-Methylation on Amide Bond Isomerization

Feature Standard Amide Bond N-Methylated Amide Bond
Predominant Isomer Trans (>99.9%) Trans and Cis
Energy Barrier (Trans → Cis) High (~18-20 kcal/mol) Lowered
Conformational Impact Rigid, planar Increased flexibility, access to turn structures
Structural Consequence Favors extended and helical structures Promotes turns (e.g., βVI-turns) researchgate.net

This table presents generalized data based on established principles in peptide chemistry.

The amide proton is a fundamental participant in the hydrogen-bonding networks that define peptide secondary structures, such as α-helices and β-sheets. By replacing this proton with a methyl group, N-methylation eliminates the capacity of that specific residue to act as a hydrogen bond donor. researchgate.netmdpi.com This disruption can have a profound destabilizing effect on secondary structures that rely on a regular pattern of backbone hydrogen bonds. mdpi.comrsc.org For example, placing an N-methylated residue within a sequence that would otherwise form an α-helix will disrupt the i to i+4 hydrogen-bonding pattern and break the helix. Similarly, its inclusion in a β-sheet prevents the formation of a crucial inter-strand hydrogen bond. However, this disruption is not always detrimental to structure. By preventing certain interactions, N-methylation can guide the peptide into alternative, well-defined conformations, such as various types of β-turns. researchgate.net In some macrocyclic peptides, N-methylation can even stabilize a desired conformation by preventing the formation of non-productive hydrogen bonds and reducing the entropic penalty of folding. nih.gov

Stereochemical Considerations and Diastereomeric Control in N-Methylated Peptides

The conformational outcomes of N-methylation are highly dependent on the stereochemistry of the amino acids within the peptide sequence. The existing chirality of the α-carbon atoms dictates the preferred backbone conformation, which in turn can influence the regiochemistry and degree of subsequent N-methylation reactions. nih.gov Studies on cyclic hexapeptide diastereomers have shown that changing the stereochemistry of just one or two amino acid residues can dramatically shift the pattern of N-methylation when the peptide is subjected to methylation conditions. nih.gov This demonstrates that the peptide's global conformation, which is governed by the stereochemistry of its constituent residues, can render certain amide nitrogens more accessible or reactive than others. This interplay between stereochemistry and conformation is a critical consideration in the design of N-methylated peptides, as it can be exploited to achieve a specific, desired three-dimensional structure. researchgate.netnih.gov For instance, N-methylation in homochiral sequences (e.g., L-L) has a different conformational impact than in heterochiral sequences (e.g., L-D), with the former being more likely to adopt a cis amide bond. researchgate.net

Advanced Spectroscopic and Computational Approaches for Conformational Analysis

Elucidating the complex conformational landscapes of N-methylated peptides requires a combination of sophisticated analytical techniques. The increased flexibility and presence of multiple conformational states, such as cis/trans isomers, make structural analysis challenging. nih.govacs.org

NMR spectroscopy is the principal method for studying the conformation and dynamics of N-methylated peptides in solution. nih.govacs.org One-dimensional ¹H NMR can often reveal the presence of multiple conformations, such as cis and trans isomers, which give rise to distinct sets of signals. nih.gov Two-dimensional techniques, including NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to detect through-space proximities between protons, providing crucial distance restraints for structure calculation. nih.govresearchgate.net However, the analysis is often complicated by the lower number of NOEs in N-methylated peptides due to the absence of the amide proton. nih.govnih.gov The chemical shifts of backbone nuclei (Hα, Cα) can also be used to infer secondary structure propensity. researchgate.net Furthermore, measuring NMR parameters like amide temperature coefficients (ΔδNH/ΔT) can identify amide protons that are solvent-exposed versus those involved in stable intramolecular hydrogen bonds, guiding the rational design of N-methylated analogues. pnas.org

Table 2: Common NMR Techniques for N-Methylated Peptide Analysis

Technique Information Provided Application to N-Methylated Peptides
1D ¹H NMR Detects presence of multiple conformers Observation of separate signal sets for cis and trans isomers. nih.gov
2D ROESY/NOESY Interproton distances (< 5 Å) Provides spatial restraints for 3D structure calculation. nih.govresearchgate.net
¹H-¹³C HSQC/HMBC Correlation of protons and carbons Aids in resonance assignment and sequencing. acs.org
Amide Temperature Coefficients Solvent exposure of NH protons Identifies exposed amides as candidates for N-methylation. pnas.org

Computational methods are indispensable for predicting and understanding the conformational behavior of N-methylated peptides. rsc.org Molecular dynamics (MD) simulations can model the movement of a peptide over time, providing a detailed picture of its conformational landscape. nih.gov However, the high energy barriers that can separate different conformational states often make it difficult for conventional MD simulations to adequately sample the entire landscape. biorxiv.org To overcome this, enhanced sampling techniques such as replica-exchange MD (REMD) and Gaussian accelerated molecular dynamics (GaMD) are employed to more efficiently explore the conformational space. plos.orgrsc.orgbiorxiv.org The accuracy of these simulations is heavily dependent on the quality of the force field used to describe the interatomic forces. rsc.org Quantum mechanical (QM) calculations are often used to parameterize these force fields and to calculate the energy barriers for processes like cis/trans isomerization with high accuracy. rsc.org The combination of advanced simulation techniques and accurate force fields allows for the reliable prediction of the structures adopted by N-methylated peptides, facilitating their rational design. rsc.org

Applications of N Fmoc N Methyl L Norleucine in Advanced Peptide and Protein Engineering

Rational Design and Synthesis of Peptidomimetics with Enhanced Pharmacological Properties

The incorporation of N-Fmoc-N-methyl-L-norleucine into peptide sequences is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. researchgate.net N-methylation, the substitution of a hydrogen atom on the amide nitrogen with a methyl group, is a pivotal modification that can significantly enhance a peptide's therapeutic potential by improving metabolic stability, membrane permeability, and receptor selectivity. nih.govacs.org

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the body. N-methylation of the peptide backbone provides a steric shield that hinders the approach of proteolytic enzymes, thereby increasing the peptide's half-life. researchgate.netmonash.edunih.gov By introducing this compound, medicinal chemists can strategically fortify specific sites within a peptide sequence against enzymatic cleavage. researchgate.net This modification has been shown to be highly effective in improving the stability of peptides in various physiological environments, including serum and intestinal homogenates. researchgate.netnih.gov

Mechanism of Resistance : The N-methyl group disrupts the hydrogen bonding patterns required for enzyme recognition and catalysis.

Impact on Half-life : Peptides incorporating N-methylated amino acids often exhibit a significantly longer duration of action.

The following table illustrates the general effect of N-methylation on the metabolic stability of peptides.

Peptide ModificationSusceptibility to ProteolysisIn Vivo Half-Life
Unmodified PeptideHighShort
N-Methylated PeptideSignificantly ReducedExtended

Poor membrane permeability and low oral bioavailability are major limitations for many peptide drugs. nih.govnih.gov N-methylation can address these challenges by altering the conformational properties of the peptide backbone. nih.gov The introduction of an N-methyl group reduces the number of hydrogen bond donors, which can decrease solvation and favor the adoption of conformations more amenable to passive diffusion across cell membranes. monash.edunih.gov While not always a guarantee of improved permeability, strategic N-methylation, as achieved with this compound, is a recognized tool for enhancing the lipophilicity and permeability of peptides. nih.govnih.govacs.org This can lead to improved absorption from the gastrointestinal tract, potentially enabling oral administration. cipsm.de

Hydrogen Bonding : By replacing an amide proton, N-methylation eliminates a hydrogen bond donor, which can facilitate partitioning into the lipid bilayer of cell membranes. unc.edu

The precise location of N-methylation within a peptide sequence is critical, as it can significantly impact biological activity. nih.gov Structure-activity relationship (SAR) studies involving the systematic replacement of amino acids with their N-methylated counterparts, such as N-methyl-L-norleucine, are essential for understanding the conformational requirements for receptor binding and efficacy. monash.edu While N-methylation can enhance stability and permeability, it can also sometimes lead to a decrease in binding affinity by altering the peptide's active conformation. nih.govnih.gov Therefore, a careful "N-methyl scan," where different positions are methylated, is often performed to identify analogs with an optimal balance of stability, permeability, and potency. monash.educipsm.de

Impact on Potency : In some cases, N-methylation has been shown to enhance the potency of peptides. monash.edu

Receptor Selectivity : This modification can also alter the selectivity of a peptide for different receptor subtypes. nih.govmonash.edu

The table below summarizes findings from a hypothetical N-methyl scan on a bioactive peptide.

Peptide AnalogPosition of N-MethylationReceptor Binding Affinity (nM)Serum Stability (t½, hours)
Parent PeptideNone100.5
Analog 1Position 2508
Analog 2Position 4 (with N-Me-Nle)1212
Analog 3Position 515010

N-Methyl-L-norleucine as a Strategic Methionine Bioisostere

N-methyl-L-norleucine also serves as a valuable bioisostere for N-methyl-L-methionine. Norleucine itself is an isomer of leucine (B10760876) and is nearly isosteric with methionine, but lacks the sulfur atom in its side chain. wikipedia.org This makes it an ideal substitute in situations where the thioether group of methionine presents a liability.

Methionine residues are highly susceptible to oxidation, where the thioether side chain can be converted to methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da). biotage.comiris-biotech.de This oxidation can occur during synthesis, purification, storage, or even in vivo, and it often leads to a partial or complete loss of biological activity. iris-biotech.denih.gov By replacing methionine with norleucine, and consequently N-methyl-methionine with N-methyl-norleucine, this degradation pathway is eliminated without significantly altering the size and hydrophobicity of the side chain. wikipedia.org This substitution can dramatically improve the chemical stability and shelf-life of peptide therapeutics. biotage.comacs.org

The following table compares the properties of Methionine and Norleucine.

FeatureMethionine (Met)Norleucine (Nle)
Side Chain-(CH₂)₂-S-CH₃-(CH₂)₃-CH₃
Susceptibility to OxidationHighNone
Isosteric Relationship-Bioisostere of Met

In the field of chemical protein synthesis, Native Chemical Ligation (NCL) is a powerful technique for joining unprotected peptide segments. nih.gov The classic NCL reaction requires an N-terminal cysteine residue on one peptide and a C-terminal thioester on the other. nih.gov While N-methylated amino acids can present challenges in peptide synthesis, their incorporation is feasible. springernature.com Furthermore, recent advances have explored the use of methionine bioisosteres in ligation chemistry. For instance, γ-thionorleucine has been developed as a handle for NCL, serving as a methionine substitute that is not prone to oxidation. rsc.org The use of N-methyl-L-norleucine in peptide fragments for ligation can provide the benefits of N-methylation while circumventing the oxidation issues associated with methionine, thereby streamlining the synthesis of complex, modified proteins.

Role in Bioconjugation Strategies for Advanced Biomolecular Constructs

This compound plays a significant role in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. chemimpex.com The incorporation of this modified amino acid into peptides provides a stable scaffold for the attachment of various moieties, facilitating the creation of complex and functional biomolecular constructs.

Facilitating Site-Specific Attachment of Peptides to Biological Entities

The unique structure of this compound can be leveraged to achieve site-specific attachment of peptides to other biological entities, such as proteins, antibodies, or cell surfaces. While direct examples of this compound dictating the site of conjugation are still emerging in literature, the principles of peptide-based bioconjugation often involve the strategic placement of reactive handles within the peptide sequence. The stability imparted by N-methylation makes peptides containing this residue robust platforms for such modifications. nbinno.com

The process typically involves synthesizing a peptide with the this compound incorporated at a desired position. A separate reactive group, either on an adjacent amino acid or attached to a lysine (B10760008) side chain, can then be used for conjugation. The enhanced proteolytic resistance of the N-methylated peptide backbone ensures the integrity of the construct during and after the conjugation reaction. This approach is crucial for the development of targeted drug delivery systems where a therapeutic peptide is precisely attached to a targeting moiety. chemimpex.comchemimpex.com

Table 1: General Strategies for Site-Specific Peptide Bioconjugation
StrategyDescriptionRole of N-methylated Residues
Orthogonal Protecting GroupsUtilizing amino acids with side chains protected by groups that can be removed under conditions that do not affect the rest of the peptide, allowing for selective modification at that site.Enhance the stability of the peptide scaffold, ensuring its integrity during the deprotection and conjugation steps.
Bioorthogonal ChemistryEmploying chemical reactions that do not interfere with biological processes, such as click chemistry (e.g., azide-alkyne cycloaddition), to link the peptide to another molecule.Provide a stable backbone for the incorporation of bioorthogonal handles (e.g., an azido-lysine adjacent to the N-methyl-L-norleucine).
Enzymatic LigationUsing enzymes like sortase or transglutaminase to catalyze the site-specific formation of a peptide bond between the peptide and a target protein.Increase the in vivo half-life of the resulting conjugate due to improved resistance to proteolysis.

Development of Novel Peptide-Based Probes and Conjugates

The incorporation of this compound is instrumental in the development of novel peptide-based probes and conjugates with enhanced stability and functionality. The N-methylation of the peptide backbone significantly increases resistance to proteases, a critical feature for probes and conjugates intended for in vivo applications. nbinno.com

A notable example is in the development of peptide-drug conjugates (PDCs). The enhanced stability of peptides containing N-methylated amino acids allows for a longer circulation time in the body, increasing the likelihood of reaching the target tissue. mdpi.com For instance, research into minigastrin analogs for targeting cholecystokinin-2 receptor (CCK2R)-expressing cancers has utilized N-methylated norleucine. The analog DOTA-MGS5, which incorporates (N-Me)Nle, demonstrated enhanced stability against metabolic degradation and improved tumor-targeting properties when radiolabeled. mdpi.com

Furthermore, the hydrophobicity of the norleucine side chain can influence the interaction of the peptide with its target. In the context of molecular probes, this can lead to altered binding affinities and specificities. While direct studies on fluorescent probes utilizing this compound are not abundant, the principles of peptide probe design suggest that its inclusion could lead to probes with improved performance characteristics. beilstein-journals.org

Contributions to Fundamental Research in Protein Engineering

The use of this compound extends beyond bioconjugation and into the realm of fundamental protein engineering research. By replacing natural amino acids with this modified counterpart, researchers can systematically probe and modulate protein structure and function.

Elucidation of Structure-Function Relationships in Modified Proteins

Incorporating N-methyl-L-norleucine in place of methionine is a powerful strategy to investigate the role of this specific amino acid in protein structure and function. Methionine is susceptible to oxidation, which can alter a protein's properties. By substituting it with the non-oxidizable norleucine, researchers can decouple the effects of the side chain's steric bulk and hydrophobicity from the effects of its oxidation. nih.gov

Studies on the enzyme cytochrome P450 BM-3 heme domain, where all methionine residues were replaced with norleucine, revealed a twofold increase in peroxygenase activity. researchgate.netcaltech.edu This suggests that the presence of the more hydrophobic and non-oxidizable norleucine side chain can enhance catalytic function. Similarly, replacing methionine with norleucine in the antimicrobial peptide PGLa confirmed the functional isosterism of the two residues in helical membrane-active peptides but also highlighted differences in their effects on non-specific binding to lipid bilayers. nih.gov

Table 2: Impact of Methionine to Norleucine Substitution on Protein Properties
Protein/PeptideObservationImplication for Structure-Function RelationshipReference
Cytochrome P450 BM-3 Heme DomainTwofold increase in peroxygenase activity.The absence of an oxidizable sulfur and increased hydrophobicity at the methionine positions can enhance catalytic efficiency. researchgate.netcaltech.edu
Thermoanaerobacter thermohydrosulfuricus Lipase (TTL)Increased hydrolytic activity on synthetic polyesters.Substitution of methionine residues near the active site with the more hydrophobic norleucine can improve substrate binding and catalysis. frontiersin.org
Antimicrobial Peptide PGLaFunctional isosterism with methionine confirmed, but with altered membrane insertion depth and re-orientation ability.While the overall function is maintained, subtle differences in hydrophobicity can impact peptide-membrane interactions. nih.gov

Development of Novel Protein Therapeutics with Tuned Characteristics

The ability to modulate protein properties through the incorporation of N-methyl-L-norleucine has significant implications for the development of novel protein therapeutics. The enhanced stability and altered bioactivity resulting from this modification can lead to therapeutic proteins with improved efficacy and pharmacokinetic profiles.

As previously mentioned, the development of the minigastrin analog DOTA-MGS5 for cancer therapy is a prime example. The substitution of methionine with N-methylated norleucine, along with other modifications, resulted in a peptide with high resistance to enzymatic degradation and superior tumor-targeting properties. mdpi.com This highlights the potential of using this compound in the rational design of peptide-based radiopharmaceuticals and other targeted therapies.

The introduction of N-methyl groups can also influence the conformational preferences of a peptide, potentially leading to enhanced binding affinity for its target. nbinno.com This conformational control is a valuable tool for optimizing the potency and selectivity of therapeutic peptides. By strategically incorporating this compound, researchers can fine-tune the structural and functional properties of proteins to create next-generation therapeutics.

Emerging Research Directions and Future Perspectives in N Fmoc N Methyl L Norleucine Chemistry

N-Fmoc-N-methyl-L-norleucine in Combinatorial Library Synthesis for High-Throughput Screening

The synthesis of combinatorial peptide libraries is a powerful strategy for the discovery of new bioactive molecules. The inclusion of N-methylated amino acids, such as that derived from this compound, into these libraries offers a route to peptides with improved pharmacological profiles, including enhanced metabolic stability, increased membrane permeability, and controlled conformations. nih.govresearchgate.netingentaconnect.com

The use of N-methylated amino acids in combinatorial libraries can significantly expand the accessible chemical space for drug discovery. nih.gov By systematically replacing standard amino acids with their N-methylated counterparts, researchers can generate vast libraries of peptidomimetics with diverse structural and functional properties. High-throughput screening of these libraries against biological targets can lead to the identification of potent and selective ligands, enzyme inhibitors, or receptor agonists/antagonists. researchgate.netingentaconnect.com

A key advantage of incorporating this compound is the introduction of a non-proteinogenic side chain, which can further enhance resistance to proteolysis and provide unique steric and hydrophobic interactions with biological targets. The solid-phase synthesis of peptide libraries containing N-methylated residues, however, can be challenging due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies. nih.gov

FeatureDescriptionRelevance to this compound
Expanded Chemical Space Introduction of non-natural building blocks to create novel peptide sequences.The N-methylated norleucine residue provides unique structural diversity.
Enhanced Drug-like Properties Improved metabolic stability, bioavailability, and membrane permeability.N-methylation is a well-established strategy to improve these properties. nih.gov
Conformational Control The N-methyl group restricts the peptide backbone's flexibility, favoring specific conformations.This can lead to higher binding affinities and selectivities for biological targets.
Synthetic Challenges Steric hindrance from the N-methyl group can impede coupling reactions during solid-phase synthesis. nih.govRequires optimized coupling reagents and reaction conditions for efficient library synthesis. nih.gov

Advanced Applications in Chemical Biology and Material Science

The unique properties of N-methyl-L-norleucine-containing peptides are also being explored in the fields of chemical biology and material science.

In chemical biology , the hydrophobicity and conformational stability conferred by the N-methyl-L-norleucine residue make it an attractive component for the design of molecular probes and tools to study biological processes. For instance, peptides containing N-methylated residues can be developed as potent and stable inhibitors of protein-protein interactions, which are often characterized by large and shallow binding surfaces. The norleucine side chain, being an isomer of leucine (B10760876), can mimic natural interactions while the N-methylation provides proteolytic resistance, a crucial feature for in vivo applications. chemimpex.com Recent research has highlighted the use of norleucine-containing peptides as mimics for post-translationally modified proteins, such as methylated lysine (B10760008), enabling the development of probes to study epigenetic reader domains. rsc.orgrsc.org

In material science , the self-assembly of peptides into well-defined nanostructures is a rapidly growing field. The incorporation of N-methylated amino acids can significantly influence the self-assembly process by altering the balance of hydrophobic and hydrogen-bonding interactions. nih.govnih.gov While specific studies on this compound in this context are emerging, the principles of peptide self-assembly suggest that its inclusion could lead to the formation of novel nanomaterials with unique morphologies and properties. These materials could find applications in areas such as drug delivery, tissue engineering, and biocatalysis.

Application AreaPotential Role of this compoundResearch Example (General Principle)
Chemical Biology Building block for stable, cell-permeable peptide probes and inhibitors.Development of norleucine-dimethylsulfonium peptides as mimics of dimethyllysine to crosslink with methyllysine readers. rsc.orgrsc.org
Material Science Modulator of peptide self-assembly to create novel nanostructures.Designer self-assembling peptides are used to create nanofiber scaffolds for 3D cell cultures. nih.gov

Future Methodological Advancements in N-Methylated Amino Acid and Peptide Chemistry

The synthesis of N-methylated peptides remains an area of active research, with a focus on improving efficiency, reducing costs, and expanding the scope of accessible structures.

One of the key challenges in the solid-phase synthesis of N-methylated peptides is the slow and often incomplete coupling of amino acids to the N-methylated amine. nih.gov Future advancements are expected to focus on the development of more potent coupling reagents and optimized reaction protocols to overcome this steric hindrance. Microwave-assisted peptide synthesis has already shown promise in accelerating these difficult coupling steps. springernature.com

Furthermore, innovative approaches are being explored to streamline the synthesis of N-methylated amino acids themselves. While this compound is commercially available, the development of more efficient and scalable on-resin N-methylation methods would provide greater flexibility and cost-effectiveness for researchers. acs.org Recent studies have demonstrated significant reductions in the time required for on-resin N-methylation procedures. acs.org

Looking further ahead, the field is moving towards more automated and high-throughput peptide synthesis platforms. researchgate.net These technologies, combined with novel enzymatic and chemo-enzymatic strategies for N-methylation, could revolutionize the production of N-methylated peptide libraries and complex peptide-based therapeutics. The ribosomal synthesis of peptides containing N-methylated amino acids is also an exciting frontier, offering the potential for in vitro selection and evolution of novel bioactive peptides. acs.org

Advancement AreaDescriptionImpact on this compound Chemistry
Coupling Reagents Development of more effective reagents for forming peptide bonds with sterically hindered N-methylated amines.Will improve the efficiency and yield of peptides containing N-methyl-L-norleucine.
On-Resin N-Methylation Faster and more efficient methods for N-methylation directly on the solid support.Provides a cost-effective alternative to using pre-synthesized this compound. acs.org
Automation & High-Throughput Synthesis Integration of robotics and microfluidics to accelerate peptide synthesis and purification.Enables the rapid generation of large libraries of N-methyl-L-norleucine-containing peptides for screening. researchgate.net
Biocatalysis & Ribosomal Synthesis Use of enzymes and engineered ribosomes to incorporate N-methylated amino acids into peptides.Offers novel routes for the synthesis of complex N-methylated peptides and the creation of genetically encoded libraries. acs.org

Q & A

Q. How can researchers reconcile contradictory data on the solubility of this compound in different solvents?

  • Methodological Answer : Contradictions often arise from impurities or solvent grade variations. Systematically test solubility in DMF, DCM, THF, and acetonitrile using gravimetric analysis. Pre-saturate solvents with N₂ to exclude moisture effects. Report solvent lot numbers and purification methods (e.g., molecular sieves) to enhance reproducibility .

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